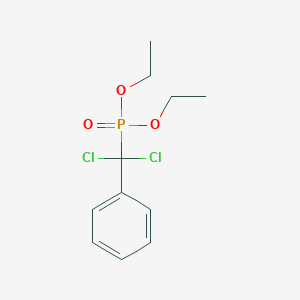
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C11H15Cl2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by dichlorophenylmethyl and diethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of diethyl phosphite with dichlorobenzyl chloride under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dichlorophenylmethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenylmethyl group.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of phosphonic acid, (dichlorophenylmethyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing phosphonic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of a dichlorophenylmethyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but with a phenylmethyl group instead of a dichlorophenylmethyl group.
Diethyl phosphite: A simpler structure with only diethyl ester groups.
Uniqueness
Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62346-69-4 |
|---|---|
Molecular Formula |
C11H15Cl2O3P |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
[dichloro(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)11(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
GYDNWYZVYNPRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















